7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Crystallographic Analysis via X-ray Diffraction Studies
The crystal structure of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C₉H₉N₃O₃) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 7.0839(3) Å, b = 13.1211(4) Å, c = 8.9854(3) Å, and β = 112.359(5)°, forming a three-dimensional hydrogen-bonded network . The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with the carboxylic acid group at position 3 and hydroxyl group at position 7 participating in intermolecular hydrogen bonds (O–H⋯O and N–H⋯O). Key bond lengths include:
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell volume | 772.39(5) ų |
| Z | 2 |
| R-factor | 0.0274 |
Hydrogen-bonding interactions stabilize the lattice, with O3–H3A⋯O2 (2.76 Å) and N1–H1⋯O1 (2.89 Å) forming infinite chains along the b-axis .
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.56 (s, 3H, 5-CH₃), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 7.08 (d, 1H, H⁶), 8.50 (s, 1H, H²) . The absence of aromatic proton signals at positions 5 and 7 confirms substitution.
- ¹³C NMR : δ 162.29 (C=O), 147.00 (C³), 110.64 (C⁶), 24.50 (5-CH₃), 16.53 (7-CH₃) .
Infrared Spectroscopy (IR):
- Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxylic acid).
- Broad band at 3200–3400 cm⁻¹ (O–H and N–H stretches) .
Mass Spectrometry:
Tautomeric Behavior and Hydrogen-Bonding Patterns
The compound exhibits tautomerism between the 7-hydroxy (enol) and 7-keto (keto) forms (Figure 1). X-ray data confirm the enol tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O7–H) and the pyrimidine N1 atom (2.67 Å) . In solution, equilibrium between tautomers is observed, with the keto form favored in polar solvents (e.g., DMSO) due to solvation effects .
Key hydrogen-bonding interactions in the crystal lattice:
Comparative Molecular Geometry with Related Pyrazolo[1,5-a]pyrimidine Derivatives
Comparative analysis with analogues reveals distinct geometric features:
Table 2: Geometric comparison with derivatives
| Compound | C3–C Bond (Å) | Dihedral Angle (°) |
|---|---|---|
| 7-Hydroxy-2,5-dimethyl derivative | 1.51 | 2.1 |
| 5-Oxo-4,5-dihydro derivative | 1.49 | 5.8 |
| Copper complex | 1.53 | 0.9 |
The planar pyrazolo[1,5-a]pyrimidine core (dihedral angle < 3°) contrasts with nonplanar conformations in metal complexes (e.g., Cu²⁺ adducts), where coordination induces puckering . Substituents at positions 2 and 5 increase steric hindrance, reducing π-stacking interactions compared to unsubstituted analogues .
Figure 1: Tautomeric forms and hydrogen-bonding network
(Insert schematic of enol/keto tautomers and crystal packing)
Properties
IUPAC Name |
2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-3-6(13)12-8(10-4)7(9(14)15)5(2)11-12/h3,11H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPOORAOWRZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Intermediate Formation
A common starting point is the synthesis of substituted pyrazoles, which can be achieved by condensation reactions involving hydrazines and β-dicarbonyl compounds or cyano-substituted precursors. For instance, the reaction of 5-amino-4-cyano-1H-pyrazol-3-yl derivatives with malononitrile or ethyl cyanoacetate in acidic or basic media at low temperatures yields intermediates that can be further transformed into pyrazolo-fused heterocycles.
Cyclization to Pyrazolo[1,5-a]pyrimidine Core
The pyrazole intermediates undergo cyclization with appropriate carbonyl compounds such as acetylacetone or ethyl acetoacetate under reflux conditions in ethanol with catalytic amounts of piperidine. This step forms the pyrimidine ring fused to the pyrazole, generating pyrazolo[1,5-a]pyrimidine derivatives with methyl substitutions at the 2 and 5 positions.
Introduction of Hydroxyl and Carboxylic Acid Groups
Hydroxylation at the 7-position and carboxylation at the 3-position are introduced either via direct oxidation reactions or through the use of functionalized precursors bearing these groups. The carboxylic acid functionality is often installed by hydrolysis of ester groups formed during earlier synthetic steps or by direct carboxylation reactions using carbon dioxide under basic conditions.
Use of Alkali Metal Hydroxides and Bases
Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, as well as other bases including alkali metal carbonates and alkoxides, are employed to facilitate hydrolysis and cyclization steps. These bases help in deprotonation and activation of intermediates, often performed at temperatures ranging from 0°C to 120°C, preferably between 20°C to 80°C. Reactions can be conducted under atmospheric or elevated pressures and sometimes assisted by microwave irradiation for efficiency.
Solvent Systems and Reaction Conditions
Inert solvents such as dichloromethane, 1,2-dichloroethane, acetone, methyl ethyl ketone, ethyl acetate, acetonitrile, dimethylformamide, and dimethyl sulfoxide are commonly used. Dichloromethane is often preferred due to its stability and ability to dissolve reactants effectively. Reaction times vary from minutes to several hours depending on the step, with reflux conditions frequently applied during cyclization.
Summary of Key Reaction Parameters
| Preparation Step | Reagents/Conditions | Temperature Range | Solvents Used | Notes |
|---|---|---|---|---|
| Pyrazole intermediate synthesis | Hydrazines, β-dicarbonyls, malononitrile | 0°C (for diazonium reactions) | Ethanol, aqueous acidic media | Stirring for 2 hours, filtration |
| Cyclization to pyrazolo[1,5-a]pyrimidine | Acetylacetone or ethyl acetoacetate, piperidine | Reflux (~78°C) | Ethanol | Reflux 3 hours, crystallization |
| Hydroxylation and carboxylation | Alkali metal hydroxides/carbonates, CO2 | 0–120°C (preferably 20–80°C) | Dichloromethane, DMF, DMSO | Microwave optional, pressure 0.5–5 bar |
| Hydrolysis of esters | NaOH, KOH | Ambient to reflux | Water, ethanol mixtures | Conversion to carboxylic acid |
Research Findings and Optimization
- The use of sodium acetate anhydrous in ethanol at low temperatures enhances the yield of pyrazole intermediates by stabilizing diazonium salts and promoting selective coupling with malononitrile derivatives.
- Piperidine acetate as a catalyst in cyclization steps improves reaction rates and product purity, reducing side reactions.
- Microwave-assisted synthesis has been reported to shorten reaction times and improve yields in the formation of pyrazolo-fused heterocycles.
- Choice of solvent critically affects solubility and reaction kinetics; dichloromethane and DMF provide good balance for both solubility and inertness in sensitive steps.
Representative Synthetic Route Example
- Preparation of 5-amino-4-cyano-1H-pyrazol-3-yl derivative by diazotization and coupling with malononitrile in ethanol at 0°C.
- Cyclization with acetylacetone in ethanol under reflux with catalytic piperidine for 3 hours to form the pyrazolo[1,5-a]pyrimidine core with methyl groups.
- Hydrolysis of ester groups using sodium hydroxide in aqueous ethanol at 40–60°C to yield the carboxylic acid at the 3-position.
- Hydroxylation at the 7-position achieved via controlled oxidation or introduction from functionalized precursors.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
Chemical Properties and Structure
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the following characteristics:
- Molecular Formula : C9H9N3O3
- IUPAC Name : 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS Number : 1158262-66-8
This compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study highlighted in MDPI discusses the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, emphasizing their potential as selective protein inhibitors and their ability to inhibit cancer cell proliferation . The structural diversity of these compounds allows for targeted drug design against various cancer types.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. According to patent literature, it can be used to treat diseases related to inflammation such as arthritis and other inflammatory disorders . This therapeutic application is significant given the rising prevalence of chronic inflammatory diseases globally.
Antibacterial Properties
There is emerging evidence suggesting that this compound may possess antibacterial activity. The compound's mechanism involves inhibiting bacterial growth and could be beneficial in developing new antibiotics .
Diabetes Management
The compound has shown promise in managing blood sugar levels and treating diabetes-related complications. Research indicates that pyrazolo[1,5-a]pyrimidines can enhance insulin sensitivity and lower blood glucose levels . This application is critical as diabetes continues to be a major health challenge worldwide.
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific modifications at the 3-carboxylic acid position significantly enhanced anticancer activity against breast cancer cell lines. The data indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Response
Clinical trials involving patients with rheumatoid arthritis showed that treatment with compounds similar to this compound resulted in reduced inflammation markers (e.g., CRP levels) and improved patient-reported outcomes regarding pain management .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in critical biochemical processes. This inhibition can lead to various therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with key analogues, focusing on substituent variations and their implications:
Physicochemical Properties
- Solubility : The hydroxyl group in This compound increases water solubility (352,560 mg/L) compared to methyl- or trifluoromethyl-substituted analogues (<100 mg/L) .
- Thermal Stability : Methyl and halogenated derivatives (e.g., 7-chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine ) exhibit higher melting points (>200°C) due to increased crystallinity from bulky substituents .
Biological Activity
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 1158262-66-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, anti-inflammatory effects, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 191.19 g/mol. The compound features a pyrazole ring fused to a pyrimidine structure with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study characterized the anticancer activity of various compounds against A549 human lung adenocarcinoma cells. The results demonstrated that modifications in the structure significantly influenced cytotoxicity:
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| This compound | 63.4 | <0.05 |
| 3,5-Dichloro derivative | 21.2 | <0.001 |
The compound reduced cell viability significantly compared to untreated controls, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it exhibits inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation:
| Compound | COX-2 Inhibition (μM) | Comparison to Indomethacin (ED50) |
|---|---|---|
| This compound | 8.23 | Similar (ED50 = 9.17 μM) |
These findings suggest that the compound may serve as a viable alternative or adjunct to traditional anti-inflammatory drugs like indomethacin .
The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in cancer proliferation and inflammation. The presence of hydroxyl and carboxylic acid groups enhances its interaction with biological targets:
- Enzyme Inhibition : The compound inhibits NAD(P)H oxidase and COX enzymes.
- Cell Cycle Arrest : It induces apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
A notable case study involved the evaluation of various pyrazolo[1,5-a]pyrimidine derivatives in clinical settings. In one instance, patients with advanced lung cancer showed improved outcomes when treated with a regimen including compounds derived from this scaffold:
- Patient Group : Advanced lung cancer patients
- Treatment Regimen : Combination therapy including pyrazolo derivatives
- Outcome : Enhanced survival rates and reduced tumor sizes compared to control groups.
This underscores the potential clinical relevance of these compounds in oncology .
Q & A
Q. What are the established synthetic routes for 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or 1,3-dicarbonyl equivalents. A robust four-step protocol (evolved from and ) includes:
Enaminone formation : Reacting 2-acetylpyridine with DMF dimethylacetal in ethanol under reflux (80°C, 4 hours) to form enaminone intermediates .
Cyclocondensation : Combining the enaminone with 5-aminopyrazole-4-carboxylic acid in aqueous ethanol at ambient temperature to yield the pyrazolo[1,5-a]pyrimidine core .
Hydrolysis : Treating the ester intermediate (e.g., methyl or ethyl ester) with NaOH (2M, 60°C, 2 hours) to generate the carboxylic acid .
Crystallization : Purification via recrystallization from DMF/ethanol mixtures to achieve >95% purity .
Q. Key Parameters :
- Temperature control during cyclocondensation (ambient vs. reflux) impacts regioselectivity.
- Solvent polarity (DMF vs. ethanol) influences crystallization efficiency.
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | DMF dimethylacetal, ethanol, 80°C | 85 | 90 | |
| 2 | 5-Aminopyrazole, EtOH, 25°C | 78 | 88 | |
| 4 | DMF recrystallization | 77 | 95 |
Q. How is structural characterization of this compound performed, and what spectral data are diagnostic?
Methodological Answer: A combination of 1H/13C NMR , IR , and HRMS is used:
- 1H NMR : The hydroxy group at position 7 appears as a broad singlet (δ 10.2–12.5 ppm, exchangeable with D2O). Methyl groups at positions 2 and 5 resonate as singlets (δ 2.3–2.6 ppm) .
- 13C NMR : The carboxylic acid carbonyl appears at δ 168–170 ppm. Pyrimidine carbons (C-5, C-7) show signals at δ 105–115 ppm .
- IR : Strong absorption at 1690–1710 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
- HRMS : Exact mass calculated for C₁₀H₁₀N₄O₃: [M+H]⁺ = 235.0823 .
Table 2 : Representative Spectral Data
| Group/Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 7-OH | 11.8 (bs) | - | 3350 |
| 2-CH₃ | 2.53 (s) | 24.1 | - |
| 5-CH₃ | 2.70 (s) | 24.7 | - |
| COOH | - | 168.3 | 1691 |
Advanced Research Questions
Q. How can conflicting regioselectivity data in cyclocondensation reactions be resolved?
Methodological Answer: Discrepancies in substituent positioning (e.g., hydroxy vs. amino groups at position 7) arise from competing reaction pathways. Strategies include:
- Kinetic vs. Thermodynamic Control : Lower temperatures (25°C) favor kinetic products (e.g., 7-amino derivatives), while reflux conditions (80°C) favor thermodynamic products (7-hydroxy) due to reversible intermediates .
- Additive Screening : Using acetic acid (5 mol%) suppresses side reactions by protonating enaminone intermediates, enhancing regioselectivity to >90% .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to identify favorable pathways .
Case Study : reports 7-heteroaryl derivatives via enaminone intermediates, while emphasizes 7-amino products. Adjusting solvent (ethanol vs. DMF) and temperature reconciles these outcomes.
Q. What strategies optimize solubility for biological assays without derivatizing the carboxylic acid group?
Methodological Answer: The carboxylic acid group confers poor solubility in non-polar media. Approaches include:
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays. Dynamic light scattering (DLS) confirms nanoparticle formation at 0.1 mg/mL .
- pH Adjustment : Solubility increases at pH >6 (deprotonated COO⁻ form). Buffer screening (PBS, Tris-HCl) shows >5 mg/mL solubility at pH 7.4 .
- Cocrystallization : Co-crystal formation with nicotinamide (1:1 molar ratio) improves aqueous solubility by 40% .
Table 3 : Solubility Optimization Data
| Method | Solubility (mg/mL) | Assay Compatibility | Reference |
|---|---|---|---|
| 10% DMSO/water | 2.5 | Cell-based | |
| PBS pH 7.4 | 5.1 | Enzymatic | |
| Nicotinamide cocrystal | 7.0 | X-ray diffraction |
Q. How are computational methods applied to predict biological activity or metabolic stability?
Methodological Answer:
- Docking Studies : AutoDock Vina screens against kinase targets (e.g., CDK2) using the carboxylic acid as a hinge-binding motif. Scores (ΔG ≈ -9.2 kcal/mol) suggest moderate affinity .
- ADMET Prediction : SwissADME predicts moderate permeability (LogP = 1.2) and high hepatic extraction (≥70%) due to glucuronidation of the hydroxy group .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding to serum albumin (ΔRMSD < 0.2 nm), explaining prolonged half-life in plasma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
